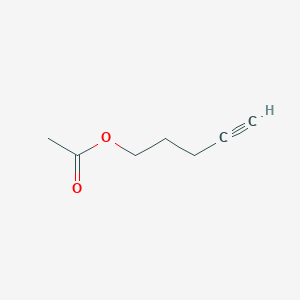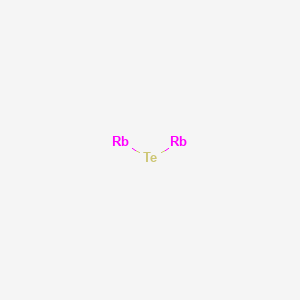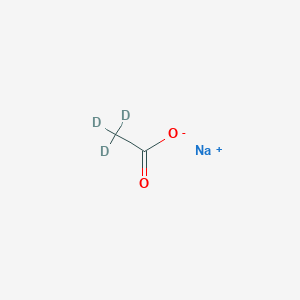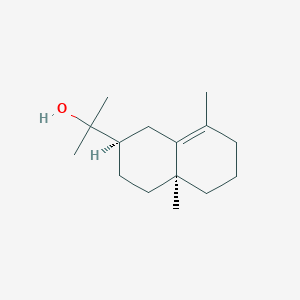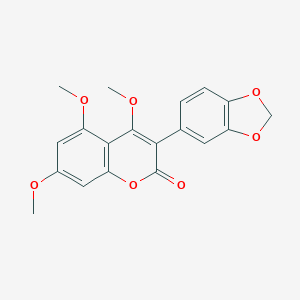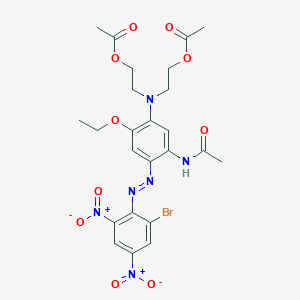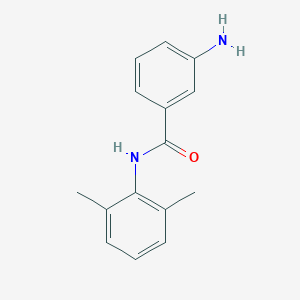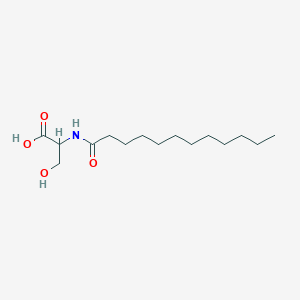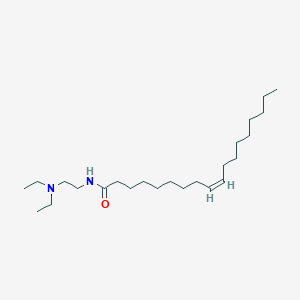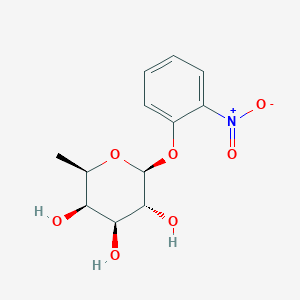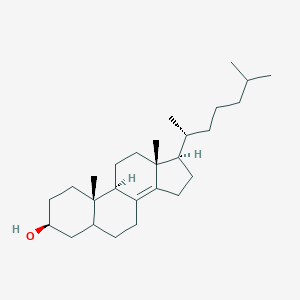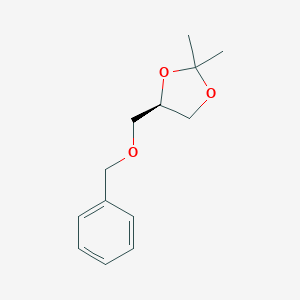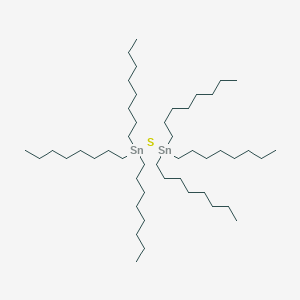
Hexaoctyldistannathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaoctyldistannathiane is a chemical compound that belongs to the family of organotin compounds. It is a highly lipophilic compound that is used in various scientific research applications. The compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Hexaoctyldistannathiane has various scientific research applications. One of the most significant applications of the compound is in the field of catalysis. The compound has been used as a catalyst in various organic reactions, including the synthesis of esters, amides, and carboxylic acids. The compound has also been used as a catalyst in the polymerization of olefins.
Mecanismo De Acción
The mechanism of action of Hexaoctyldistannathiane is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in various reactions. The compound has a high affinity for electron-rich molecules and can act as a nucleophile in certain reactions.
Efectos Bioquímicos Y Fisiológicos
Hexaoctyldistannathiane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound can cause toxicity in certain organisms. The compound has been shown to have a toxic effect on the reproductive system of certain animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Hexaoctyldistannathiane in lab experiments is its high lipophilicity. The compound can easily penetrate cell membranes and can be used in various cellular assays. However, the compound is also highly toxic and requires careful handling and disposal.
Direcciones Futuras
There are various future directions for the research on Hexaoctyldistannathiane. One of the most significant directions is the development of new synthesis methods for the compound. The development of new synthesis methods can lead to the production of more pure and stable forms of the compound. Another direction is the study of the compound's potential applications in the field of medicine. The compound has shown potential as a catalyst in the synthesis of various drugs. Finally, the study of the compound's toxicity and environmental impact is also an important future direction. The compound has been shown to have toxic effects on certain organisms and can potentially have a negative impact on the environment.
Conclusion:
Hexaoctyldistannathiane is a highly lipophilic organotin compound that has various scientific research applications. The compound has been used as a catalyst in various organic reactions and has shown potential as a catalyst in the synthesis of various drugs. However, the compound is also highly toxic and requires careful handling and disposal. Future research on the compound should focus on the development of new synthesis methods, the study of its potential applications in medicine, and its toxicity and environmental impact.
Métodos De Síntesis
Hexaoctyldistannathiane can be synthesized through various methods. One of the most common methods is the reaction of octylmagnesium bromide with tin tetrachloride. The reaction produces a mixture of hexaoctyldistannathiane and other organotin compounds. The compound can also be synthesized through the reaction of octyl lithium with tin (II) chloride.
Propiedades
Número CAS |
13413-18-8 |
|---|---|
Nombre del producto |
Hexaoctyldistannathiane |
Fórmula molecular |
C48H102SSn2 |
Peso molecular |
948.8 g/mol |
Nombre IUPAC |
trioctyl(trioctylstannylsulfanyl)stannane |
InChI |
InChI=1S/6C8H17.S.2Sn/c6*1-3-5-7-8-6-4-2;;;/h6*1,3-8H2,2H3;;; |
Clave InChI |
AXIPKWBIXSFROG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)S[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)S[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Otros números CAS |
13413-18-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



